molecular formula C5H4BrClN2O B1380370 4-Bromo-6-chloro-3-methoxypyridazine CAS No. 1445774-08-2

4-Bromo-6-chloro-3-methoxypyridazine

Cat. No.: B1380370
CAS No.: 1445774-08-2
M. Wt: 223.45 g/mol
InChI Key: YJSKEMKLLDTJHJ-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-3-methoxypyridazine: is a heterocyclic organic compound with the molecular formula C5H4BrClN2O . It is a derivative of pyridazine, characterized by the presence of bromine, chlorine, and methoxy functional groups at specific positions on the pyridazine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-3-methoxypyridazine typically involves the halogenation of 3-methoxypyridazine. One common method includes the bromination and chlorination of 3-methoxypyridazine under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be performed using chlorine gas or thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include:

    Halogenation: Sequential or simultaneous introduction of bromine and chlorine atoms.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) to verify the compound’s purity and composition.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-3-methoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The methoxy group can be oxidized to form different derivatives, while reduction reactions can modify the pyridazine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-Bromo-6-chloro-3-methoxypyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-3-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting cellular processes such as DNA synthesis, protein function, and signal transduction. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Chloro-6-methoxypyridazine: Similar structure but lacks the bromine atom.

    4-Chloro-6-methoxypyrimidine: Contains a pyrimidine ring instead of pyridazine.

    4-Bromo-6-chloro-3-methoxypyrimidine: Similar structure with a pyrimidine ring.

Uniqueness: 4-Bromo-6-chloro-3-methoxypyridazine is unique due to the specific combination of bromine, chlorine, and methoxy groups on the pyridazine ring

Properties

IUPAC Name

4-bromo-6-chloro-3-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSKEMKLLDTJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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